

# Cyanine7.5 Carboxylic Acid: Application Notes and Protocols for Fluorescence Microscopy

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## Compound of Interest

Compound Name: Cyanine7.5 carboxylic

Cat. No.: B12377982

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## Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in fluorescence microscopy and in vivo imaging.[1][2] Its fluorescence emission in the NIR spectrum (around 800 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio.[3][4] This document provides detailed application notes and protocols for the use of **Cyanine7.5 carboxylic** acid in fluorescence microscopy, with a focus on bioconjugation and cellular imaging.

**Cyanine7.5 carboxylic** acid is the unactivated form of the dye.[5][6] For covalent labeling of biomolecules, such as proteins and antibodies, the carboxylic acid group must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on the target molecule.

## Physicochemical and Spectral Properties

The key properties of **Cyanine7.5 carboxylic** acid are summarized in the table below. These parameters are crucial for designing and optimizing fluorescence imaging experiments.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~788 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~808 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ )	~223,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield ( $\Phi$ )	~0.10	[2]
Molecular Weight	~685.34 g/mol	[5]
Solubility	Soluble in organic solvents (DMSO, DMF); Low solubility in water	

## Experimental Protocols

### Protocol 1: Activation of Cyanine7.5 Carboxylic Acid and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the two-step process of activating **Cyanine7.5 carboxylic acid** using EDC/NHS chemistry and subsequently conjugating it to a protein or antibody.

Materials:

- **Cyanine7.5 carboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for a water-soluble reaction)
- Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation)
- Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

- Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

#### Step 1: Activation of **Cyanine7.5 Carboxylic Acid**

- Dissolve **Cyanine7.5 carboxylic** acid in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer (0.1 M MES, pH 6.0). A typical starting concentration is 10 mg/mL for each.
- In a microcentrifuge tube, combine the **Cyanine7.5 carboxylic** acid solution with a 5-10 fold molar excess of both EDC and NHS (or Sulfo-NHS).
- Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light. This step forms the amine-reactive NHS ester of Cyanine7.5.

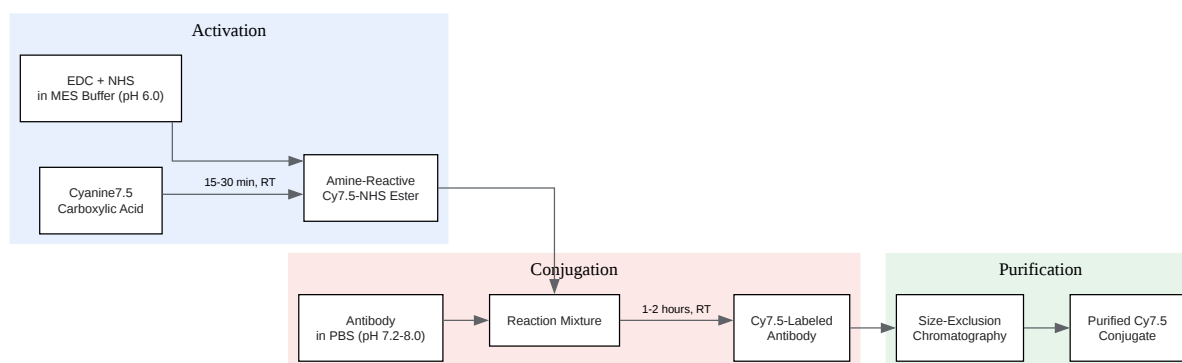
#### Step 2: Conjugation to the Biomolecule

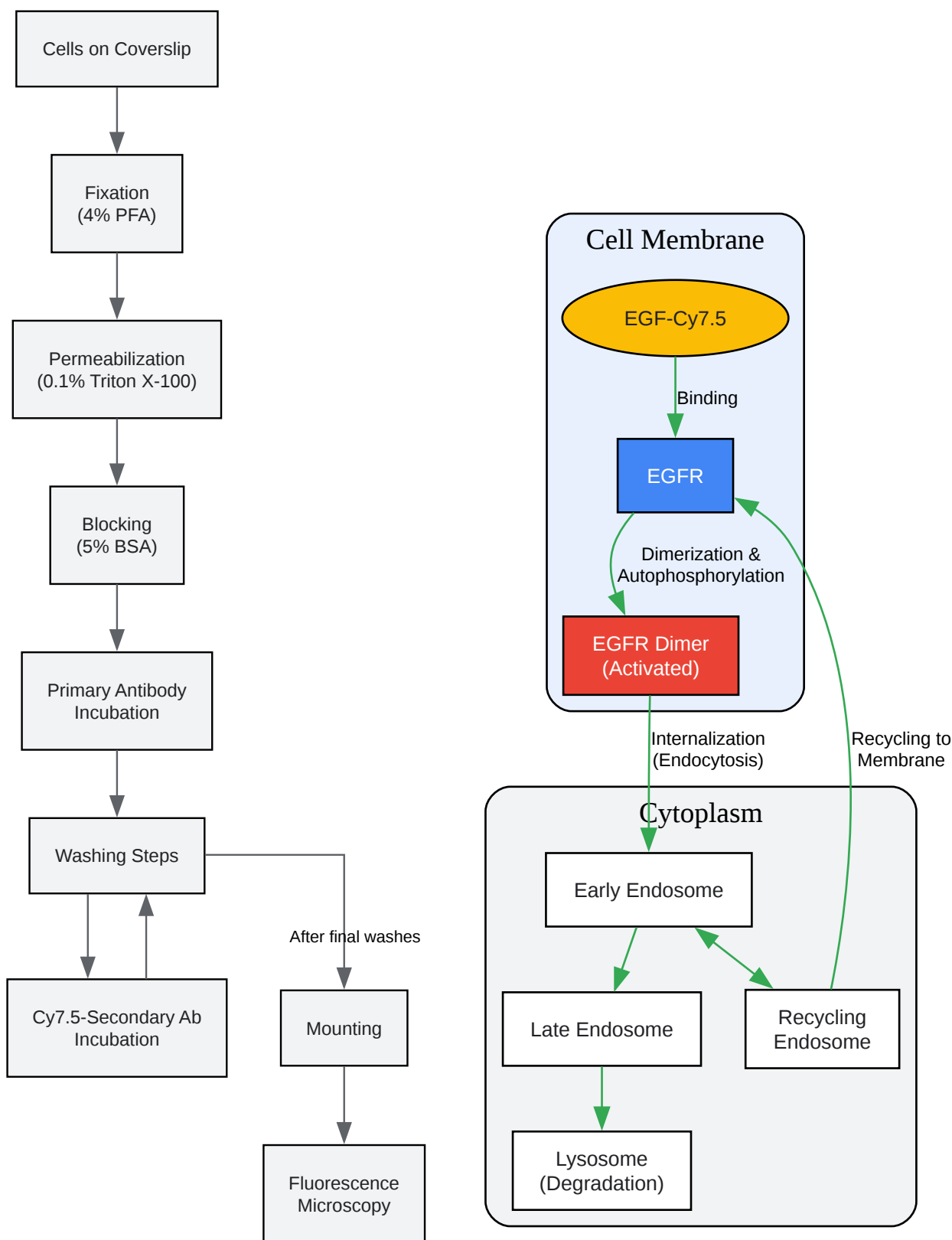
- Adjust the pH of the biomolecule solution to 7.2-8.0 if necessary using a suitable buffer (e.g., 0.1 M sodium bicarbonate). The biomolecule concentration should ideally be 2-5 mg/mL.
- Add the activated Cyanine7.5-NHS ester solution from Step 1 to the biomolecule solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for another 30 minutes.

#### Step 3: Purification of the Conjugate

- Separate the Cyanine7.5-labeled biomolecule from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5) to determine the degree of labeling (DOL).

Workflow for Antibody Conjugation





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